

Technical Support Center: Pangamic Acid (Vitamin B15) Quality Control

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Compound of Interest

Compound Name: Vitamin B15

Cat. No.: B577764

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Disclaimer: The term "Pangamic Acid" or "**Vitamin B15**" does not refer to a single, chemically defined substance. Products marketed under this name exhibit extreme batch-to-batch variability and may contain a range of undeclared ingredients.[1][2][3] The original synthesis of the compound claimed to be pangamic acid has not been scientifically reproducible.[2][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), do not recognize pangamic acid as a vitamin and have classified it as an unsafe food additive.[5][6] This guide is intended for researchers and drug development professionals for the analysis and quality control of products labeled as "pangamic acid."

Frequently Asked Questions (FAQs)

Q1: What is Pangamic Acid?

A1: Pangamic acid is a name given to a substance originally claimed to be d-gluconodimethylamino acetic acid.[1] However, there is no standardized chemical identity for it.[3] Analyses of products sold as "pangamic acid" have revealed a variety of compositions, including mixtures of calcium gluconate and dimethylglycine, diisopropylamine dichloroacetate, and sometimes only inert materials like lactose.[1][2][4]

Q2: Why is there significant batch-to-batch variability in products labeled "Pangamic Acid"?

A2: The primary reason for high variability is the lack of a consistent manufacturing process and a universally accepted chemical standard.[2] Suppliers may change the chemical composition of their products regularly.[1] This variability can manifest in the physical and

chemical properties of the material, potentially impacting research outcomes and product safety.

Q3: What are the primary safety concerns associated with "Pangamic Acid" products?

A3: Safety concerns arise from the unknown and variable composition of these products. Some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have shown positive results in mutagenicity tests, suggesting a potential cancer risk.^{[1][2]}

Q4: What should we be testing for when analyzing a product labeled "Pangamic Acid"?

A4: Given the lack of a standard, a comprehensive characterization is recommended. This should include identity testing for expected components (if any are declared by the supplier), quantification of these components, and screening for common impurities and undeclared substances. Techniques like HPLC, LC-MS/MS, and NMR are suitable for this purpose.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

- Question: Our lab is analyzing a new batch of "Pangamic Acid" using a standard HPLC-UV method, and we are seeing several large, unexpected peaks that were not present in previous batches from the same supplier. How should we proceed?
- Answer: This is a common issue due to the inherent variability of these products.
 - Confirm System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with known standards.
 - Investigate the Unknowns: Use a mass spectrometer (LC-MS/MS) to get mass information on the unexpected peaks. This can help in preliminary identification. High-resolution mass spectrometry can provide elemental composition.
 - NMR for Structural Elucidation: If the unknown peaks represent a significant portion of the sample, Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive structural elucidation.

- Check for Contaminants: Consider the possibility of cross-contamination during manufacturing or degradation of the product. Some formulations may be unstable.
- Contact the Supplier: Request a certificate of analysis for the specific batch and inquire about any changes in their manufacturing process. Be aware that the information provided may be limited or inconsistent.

Issue 2: Poor Reproducibility of Assay Results

- Question: We are experiencing poor reproducibility (high %RSD) in the assay results for the main component (e.g., Dimethylglycine) across different preparations of the same batch. What could be the cause?
- Answer: Poor reproducibility can stem from both the sample matrix and the analytical method.
 - Sample Homogeneity: Products labeled "Pangamic Acid" are often physical mixtures of powders. Ensure the sample is thoroughly homogenized before weighing and dissolution.
 - Solubility Issues: The solubility of the sample may vary. Experiment with different dissolution solvents and sonication to ensure complete dissolution of the analyte of interest.
 - Matrix Effects (for LC-MS): Undeclared excipients in the formulation can cause ion suppression or enhancement in the mass spectrometer. A standard addition method or the use of a stable isotope-labeled internal standard can help mitigate these effects.[\[7\]](#)
 - Method Validation: Ensure your analytical method is validated for robustness, indicating its reliability with respect to small variations in method parameters (e.g., pH of the mobile phase, column temperature).

Data Presentation: Batch Comparison

When analyzing multiple batches, a structured comparison is crucial.

Table 1: Example Batch Analysis Comparison for a "Pangamic Acid" Product

Parameter	Batch A	Batch B	Batch C	Acceptance Criteria
Appearance	White crystalline powder	Off-white powder	White crystalline powder	Report
Dimethylglycine Assay	9.5% w/w	Not Detected	10.2% w/w	Report
Calcium Gluconate Assay	85.3% w/w	1.2% w/w	88.1% w/w	Report
Diisopropylamine	Not Detected	0.5% w/w	Not Detected	NMT 0.1%
Unknown Impurity 1	1.1% (at RRT 0.85)	95.7% (at RRT 1.00)	0.8% (at RRT 0.85)	NMT 0.5%
Loss on Drying	0.4%	1.5%	0.3%	NMT 2.0%

NMT: Not More Than; RRT: Relative Retention Time

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Dimethylglycine (DMG) and Calcium Gluconate

This protocol is a starting point and must be validated for your specific sample matrix.

- Instrumentation: HPLC with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase:
 - A: 20 mM Potassium Phosphate buffer, pH 2.5
 - B: Acetonitrile
 - Gradient: 0-10 min, 5% B; 10-15 min, 5-30% B; 15-20 min, 30% B.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 205 nm.
- Standard Preparation: Prepare individual stock solutions of DMG and Calcium Gluconate standards (e.g., 1 mg/mL) in deionized water. Create a mixed working standard at a suitable concentration.
- Sample Preparation: Accurately weigh approximately 100 mg of the "Pangamic Acid" sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water. Sonicate for 10 minutes and filter through a 0.45 μ m syringe filter before injection.[\[7\]](#)[\[8\]](#)
- Analysis: Inject standards and samples. Quantify using an external standard calibration curve.

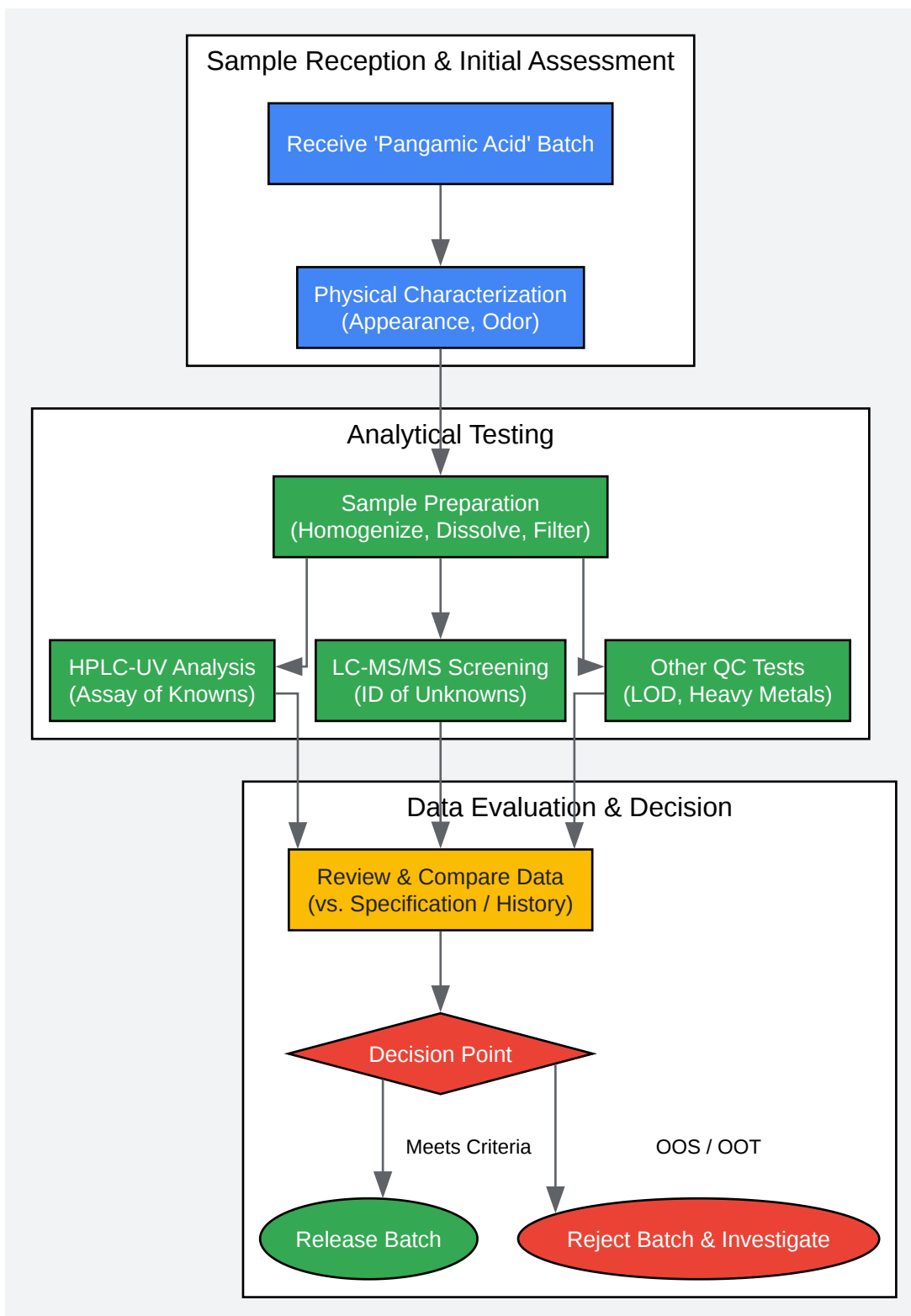
Protocol 2: General Screening by LC-MS/MS

This method is for the identification of multiple components.

- Instrumentation: UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: C18 or HILIC column suitable for polar compounds.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
 - A suitable gradient to separate a wide range of polarities.
- Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate runs.
- Data Acquisition: Full scan mode to screen for all ions. If target compounds are known, Multiple Reaction Monitoring (MRM) can be used for quantification.[\[8\]](#)

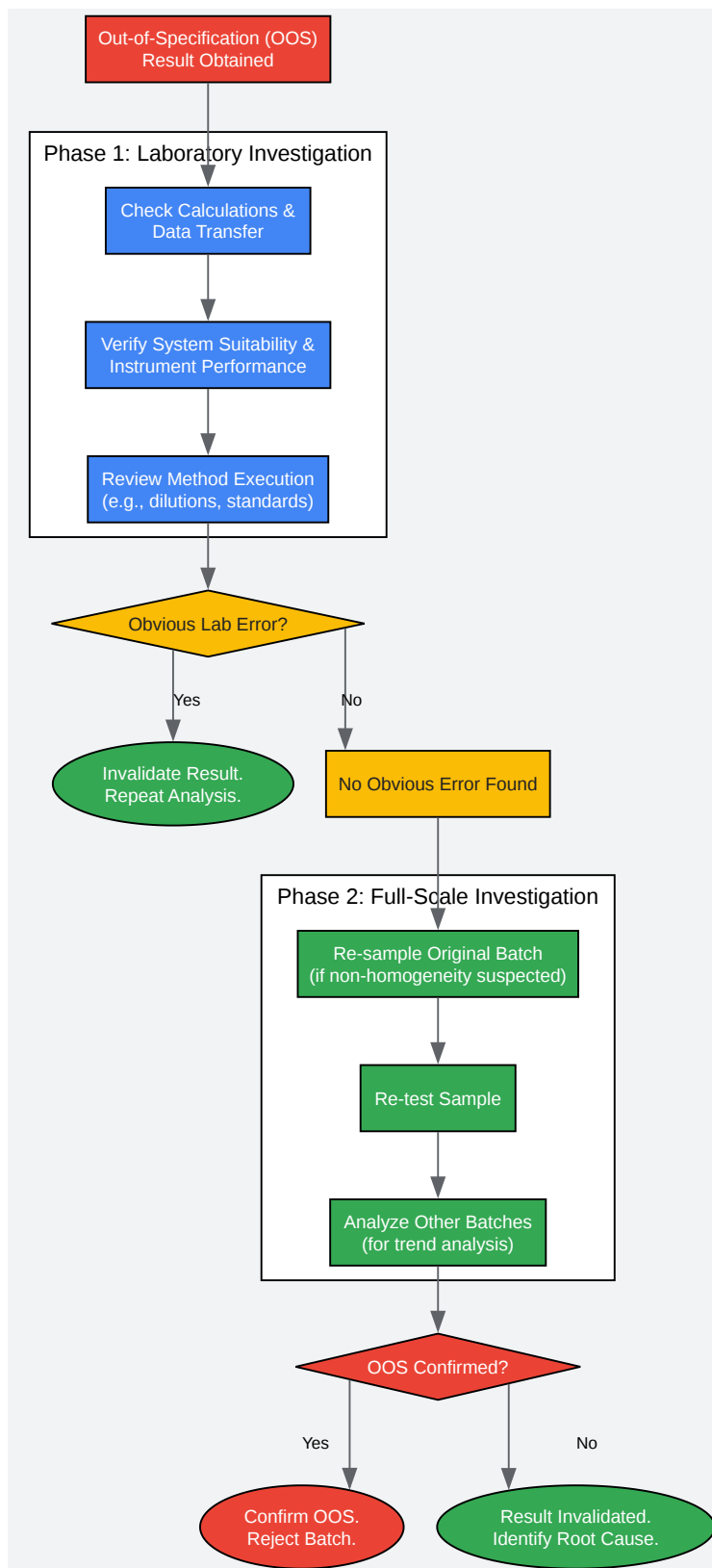
- Sample Preparation: Prepare the sample as described in the HPLC protocol, potentially with further dilution using the mobile phase.

Visualizations



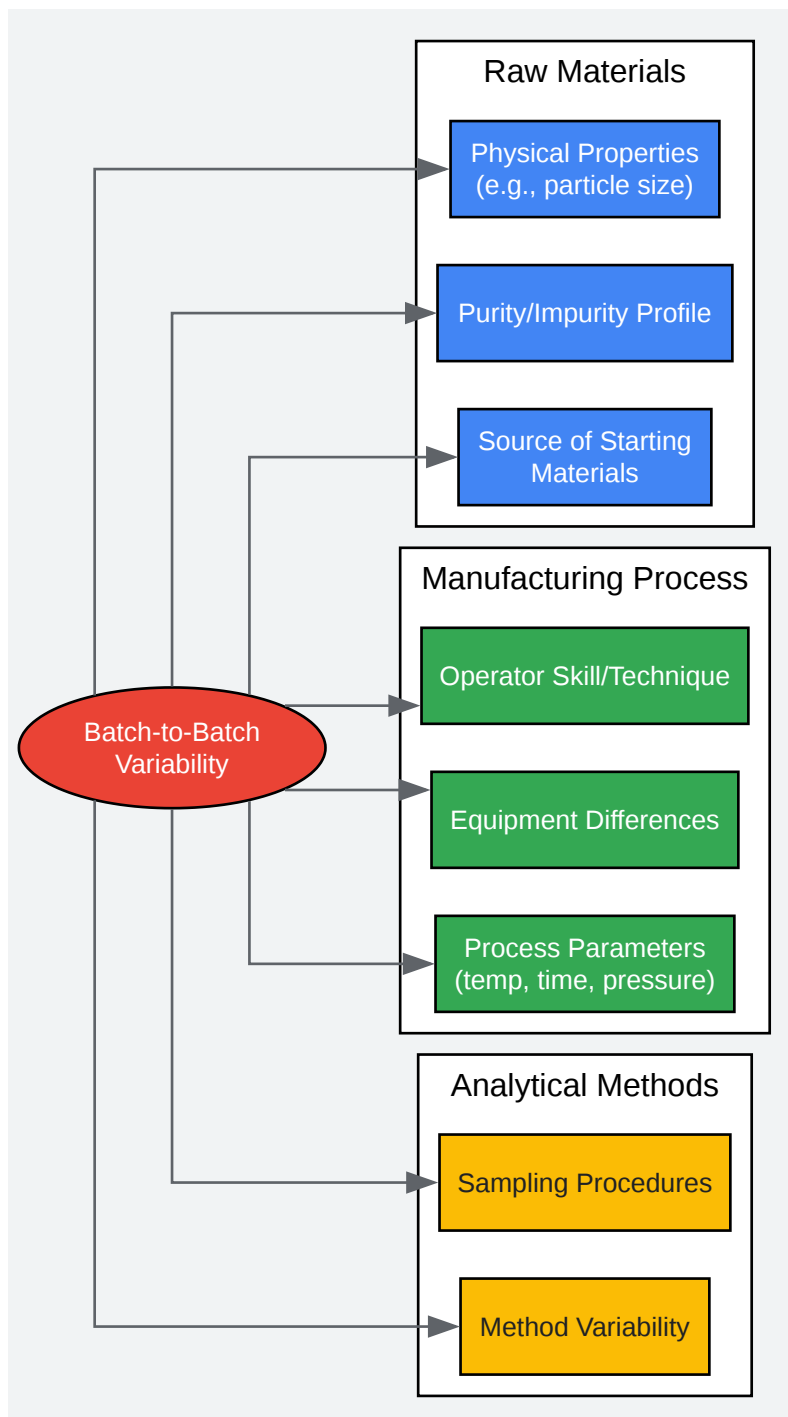
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Caption: Workflow for the analysis of a "Pangamic Acid" product.



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Caption: Troubleshooting logic for Out-of-Specification results.



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Caption: Key contributors to batch-to-batch variability.

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